4-fluoro-N-(pyrimidin-5-ylmethyl)aniline
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Overview
Description
4-fluoro-N-(pyrimidin-5-ylmethyl)aniline is an organic compound that features a fluorine atom attached to the benzene ring and a pyrimidine moiety linked via a methylene bridge to the nitrogen atom of an aniline group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoroaniline and pyrimidine-5-carbaldehyde.
Condensation Reaction: The 4-fluoroaniline undergoes a condensation reaction with pyrimidine-5-carbaldehyde in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Condensation: The condensation reaction is scaled up using industrial reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Continuous Flow Synthesis: Continuous flow reactors may be employed to enhance reaction efficiency and yield.
Automated Purification: High-throughput purification systems are used to isolate and purify the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(pyrimidin-5-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-fluoro-N-(pyrimidin-5-ylmethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or microbial growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(pyrimidin-5-ylmethyl)aniline
- 4-bromo-N-(pyrimidin-5-ylmethyl)aniline
- 4-iodo-N-(pyrimidin-5-ylmethyl)aniline
Uniqueness
4-fluoro-N-(pyrimidin-5-ylmethyl)aniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
4-fluoro-N-(pyrimidin-5-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-10-1-3-11(4-2-10)15-7-9-5-13-8-14-6-9/h1-6,8,15H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULCBQMMLNOIPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CN=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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